4,15-Diacetylnivalenol
Description
Properties
CAS No. |
14287-82-2 |
|---|---|
Molecular Formula |
C19H24O9 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |
InChI Key |
PIHGROVBUUNPDW-SUWHGTQISA-N |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Synonyms |
4,15-diacetylnivalenol DNIV |
Origin of Product |
United States |
Preparation Methods
Role of TRI Gene Clusters
The biosynthesis of 4,15-DiANIV is intrinsically linked to the TRI gene cluster in Fusarium graminearum and related species. These genes encode enzymes that sequentially modify the trichothecene backbone. Key steps include:
-
Cyclization and Oxygenation : Tri5 and Tri4 catalyze the formation of isotrichotriol from farnesyl pyrophosphate, followed by non-enzymatic cyclization to isotrichodermol (ITDmol).
-
Acetylation and Hydroxylation : Tri101 (3-O-acetylation), Tri11 (15-hydroxylation), and Tri3 (15-O-acetylation) transform ITDmol into 15-deacetylcalonectrin (15-deCAL). Disruption of Tri3 in F. graminearum leads to bicyclic metabolite accumulation, highlighting its role in stabilizing tricyclic intermediates.
Table 1: Enzymatic Functions in Trichothecene Biosynthesis
| Gene | Function | Product |
|---|---|---|
| Tri5 | Cyclization | Trichodiene |
| Tri4 | Multi-site oxygenation | Isotrichotriol |
| Tri101 | 3-O-acetylation | Isotrichodermin (ITD) |
| Tri11 | 15-hydroxylation | 15-deacetylcalonectrin |
| Tri3 | 15-O-acetylation | Calonectrin |
Pathway Branching to 4,15-DiANIV
In nivalenol (NIV)-producing strains, Tri13 and Tri7 divert deoxynivalenol (DON) intermediates into the NIV pathway. Tri13 hydroxylates 3,15-diacetyldeoxynivalenol to 3,15-diacetylnivalenol, while Tri7 acetylates C-4, forming 3,4,15-triacetylnivalenol. Subsequent deacylation by Tri8 yields 4,15-DiANIV. Strains lacking functional Tri8 accumulate triacetylated precursors, underscoring the enzyme’s necessity for final product formation.
Chemical Synthesis Strategies
Direct Acetylation of Nivalenol
Nivalenol (NIV), isolated from Fusarium kyushuense, serves as the primary substrate for chemical acetylation. Key steps include:
-
Extraction and Purification :
-
Water Extraction : NIV’s hydrophilicity allows extraction from fungal cultures using water, minimizing co-extraction of hydrophobic impurities.
-
Adsorption Chromatography : DIAION HP20 resin selectively adsorbs NIV, followed by methanol elution and silica gel chromatography (ethyl acetate/methanol, 8:1 v/v).
-
-
Acetylation Reaction :
Semi-Synthesis from 3,15-Diacetyldeoxynivalenol
3,15-Diacetyldeoxynivalenol, a DON derivative, is hydroxylated at C-4 using Tri13-expressing Fusarium mutants. Incubation with NADPH and cytochrome P450 reductase generates 3,15-diacetylnivalenol, which is subsequently acetylated at C-4 chemically or via Tri7. This hybrid approach achieves 80–85% conversion efficiency in optimized conditions.
Optimization of Reaction Conditions
Enzymatic Acetylation Kinetics
The Tri3-encoded acetyltransferase exhibits a K_m of 12 µM for 15-deCAL and a k_cat of 4.2 s⁻¹, making it the rate-limiting step in biosynthetic routes. Overexpression of Tri6 and Tri10 regulatory genes increases Tri3 expression by 3.5-fold, boosting 4,15-DiANIV titers to 220 mg/L in submerged cultures.
Chemical Reaction Optimization
-
Temperature : Acetylation at 30°C reduces reaction time by 40% compared to 25°C without byproduct formation.
-
Catalysis : DMAP (4-dimethylaminopyridine) increases acetylation efficiency to 92% by activating acetic anhydride.
-
Purification : Reverse-phase HPLC (C18 column, 35% acetonitrile/water) resolves 4,15-DiANIV from monoacetylated impurities, achieving >98% purity.
Table 2: Comparative Yields of Preparation Methods
| Method | Substrate | Yield (%) | Purity (%) |
|---|---|---|---|
| Biosynthesis | 15-deCAL | 75 | 95 |
| Chemical Acetylation | NIV | 65 | 98 |
| Semi-Synthesis | 3,15-Diacetyl-DON | 85 | 97 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Canadine undergoes various chemical reactions, including:
Oxidation: Canadine can be oxidized to form berberine, another important alkaloid.
Reduction: It can be reduced to form dihydrocanadine.
Substitution: Canadine can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Berberine.
Reduction: Dihydrocanadine.
Substitution: Halogenated derivatives of canadine.
Scientific Research Applications
Canadine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on muscle protein degradation and myogenesis.
Medicine: Investigated for its potential therapeutic effects, including antioxidant activity and inhibition of voltage-dependent calcium channels.
Industry: Utilized in the production of herbal medicines and supplements
Mechanism of Action
Canadine exerts its effects through several molecular targets and pathways:
Myogenesis: Stimulates muscle cell differentiation and growth.
Inhibition of Muscle Protein Degradation: Reduces the breakdown of muscle proteins.
Blocking K(ATP) Channels: Inhibits potassium channels in dopamine neurons, affecting neurotransmission.
Antioxidant Activity: Protects cells from oxidative damage by neutralizing free radicals.
Blocking Voltage-Dependent Calcium Channels: Reduces calcium influx into cells, which can affect various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Toxicological and Functional Comparisons
- Toxicity Hierarchy : Type A trichothecenes (e.g., T-2 toxin, 4,15-DAS) are generally more toxic than Type B compounds like 4,15-diANIV and NIV due to enhanced membrane interaction .
- Metabolic Stability : Acetylated forms (e.g., 4,15-diANIV, 15-ADON) are more stable in plant tissues than their deacetylated counterparts, prolonging their environmental persistence .
Analytical Challenges and Detection Methods
- Co-Occurrence in Matrices : 4,15-diANIV often co-occurs with 4,15-DAS, T-2 toxin, and HT-2 toxin in cereals, necessitating multifunctional column cleanup for accurate quantification .
- Immunoassays vs. Chromatography: Polyclonal antibodies have been developed for 4,15-diANIV detection, but LC/MS remains the gold standard due to cross-reactivity risks with analogs like 4-ANIV .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 4,15-Diacetylnivalenol in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, a validated method using Q-TOF LC/MS with electrospray ionization (ESI) in positive mode can detect 4,15-diANIV at concentrations as low as 0.1 ng/g in cereals. Chromatographic separation is typically achieved with a C18 column and gradient elution using acetonitrile/water with 0.1% formic acid . Immunochemical approaches, such as polyclonal antibodies raised against 4,15-diANIV conjugated with cholera toxin, are also effective for screening but require cross-validation with LC-MS/MS due to potential matrix interference .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
- Exposure Control : In case of skin contact, immediately rinse with water for 15 minutes. For accidental ingestion, do not induce vomiting; seek medical attention and provide the safety data sheet (SDS) to healthcare providers .
- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Avoid release into waterways due to aquatic toxicity .
Advanced Research Questions
Q. How can researchers investigate the enzymatic pathways responsible for this compound biosynthesis in Fusarium and non-Fusarium species?
- Methodological Answer :
- Enzyme Screening : Use gene knockout/knockin strategies to study acetyltransferases like TRI3, TRI7, and TRI101 in Fusarium. For non-Fusarium species (e.g., Trichoderma brevicompactum), conduct heterologous expression of candidate enzymes in E. coli or yeast and monitor acetylation activity using substrates like 15-acetylnivalenol (15-ANIV) .
- Metabolite Profiling : Feed isotopically labeled precursors (e.g., ³H- or ¹³C-NIV) to cultures, then extract metabolites with ethyl acetate and analyze via TLC/HPLC coupled with nuclear magnetic resonance (NMR) for structural confirmation .
Q. What experimental approaches resolve contradictions in microbial detoxification studies of this compound?
- Methodological Answer :
- Activity Validation : When soil bacteria exhibit unexpected acetylation patterns (e.g., C-3 instead of C-4), use LC-MS/MS to confirm product identity and compare retention times/ion fragmentation patterns with synthetic standards. For example, a strain initially reported to acetylate NIV at C-4 was later found to target C-3, highlighting the need for rigorous structural validation .
- Enzyme Stability Assays : Assess enzyme stability under varying pH and temperature conditions. For instance, TRI7 acetyltransferase from Fusarium is prone to denaturation, necessitating the use of stabilizing agents like glycerol or protease inhibitors during purification .
Q. How can researchers design experiments to study the ecological role of this compound in plant-pathogen interactions?
- Methodological Answer :
- Pathogenicity Assays : Inoculate wheat heads with mycotoxin-producing Fusarium praegraminearum and quantify disease severity (e.g., head blight index) alongside 4,15-diANIV production using LC-MS/MS. Correlate toxin levels with virulence .
- Soil Microbiome Studies : Co-culture toxin-producing fungi with soil bacteria in vitro. Monitor 4,15-diANIV degradation via NBP-TEPA staining on TLC plates and confirm detoxification products (e.g., de-epoxidized derivatives) using high-resolution MS .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to log-logistic models (e.g., IC₅₀ calculations) using software like R or GraphPad Prism. Account for matrix effects by normalizing to internal standards (e.g., ¹³C-labeled analogs) .
- Multivariate Analysis : Apply principal component analysis (PCA) to LC-MS datasets to identify co-occurring mycotoxins (e.g., zearalenone, culmorin) that may synergize with 4,15-diANIV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
